molecular formula C14H12FNO2 B14769779 Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate

Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B14769779
M. Wt: 245.25 g/mol
InChI Key: PQNJIXVUIVZEGM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2’-fluoro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a fluoro substituent, and a carboxylate ester group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2’-fluoro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2’-fluoro-[1,1’-biphenyl]-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions to replace the fluoro substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.

Scientific Research Applications

Methyl 5-amino-2’-fluoro-[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-amino-2’-fluoro-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance the compound’s stability and binding affinity. The carboxylate ester group can undergo hydrolysis to release the active biphenyl derivative, which can then interact with specific pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-fluorobenzoate: Similar structure but lacks the biphenyl moiety.

    5-Amino-2-fluorobenzonitrile: Contains a nitrile group instead of a carboxylate ester.

    4-Fluoroaniline: Lacks the carboxylate ester group and has a simpler structure.

Uniqueness

Methyl 5-amino-2’-fluoro-[1,1’-biphenyl]-2-carboxylate is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 4-amino-2-(2-fluorophenyl)benzoate

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-7-6-9(16)8-12(11)10-4-2-3-5-13(10)15/h2-8H,16H2,1H3

InChI Key

PQNJIXVUIVZEGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2F

Origin of Product

United States

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